3-Pyridinecarbonitrile, 2-amino-6-fluoro-

Catalog No.
S14698612
CAS No.
86724-79-0
M.F
C6H4FN3
M. Wt
137.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinecarbonitrile, 2-amino-6-fluoro-

CAS Number

86724-79-0

Product Name

3-Pyridinecarbonitrile, 2-amino-6-fluoro-

IUPAC Name

2-amino-6-fluoropyridine-3-carbonitrile

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C6H4FN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10)

InChI Key

KZPMOZCQPOMBJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)N)F

3-Pyridinecarbonitrile, 2-amino-6-fluoro- is a heterocyclic organic compound characterized by the presence of a pyridine ring with a cyano group and an amino group, along with a fluorine substituent. Its chemical formula is C6H4FN3C_6H_4FN_3, and it is recognized for its light yellow crystalline appearance. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that enable various

  • Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The cyano group can be reduced to form amines or other functional groups using reducing agents such as lithium aluminum hydride.
  • Amination Reactions: The compound can react with various amines to form substituted derivatives, enhancing its biological activity.

These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.

Research indicates that 3-Pyridinecarbonitrile, 2-amino-6-fluoro- exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The presence of the amino and fluorine groups may enhance its interaction with biological targets, such as enzymes or receptors, making it a candidate for drug development aimed at specific diseases.

Several synthesis methods have been developed for 3-Pyridinecarbonitrile, 2-amino-6-fluoro-. Common approaches include:

  • Halogenation and Amination: Starting from a suitable pyridine derivative, halogenation followed by amination can yield the desired compound.
  • Cyclization Reactions: Utilizing appropriate precursors that contain both cyano and amino functionalities can lead to cyclization reactions that form the pyridine ring.
  • Multi-step Synthesis: A combination of different synthetic routes involving intermediate compounds can also be employed to obtain high yields of 3-Pyridinecarbonitrile, 2-amino-6-fluoro-.

3-Pyridinecarbonitrile, 2-amino-6-fluoro- finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of drugs targeting specific pathways in diseases such as cancer.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity against pests.
  • Material Science: Its unique properties make it suitable for use in specialty chemicals and materials.

Studies on the interactions of 3-Pyridinecarbonitrile, 2-amino-6-fluoro- with biological systems have revealed its potential to modulate enzyme activities and influence cellular signaling pathways. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability when used in drug formulations.

3-Pyridinecarbonitrile, 2-amino-6-fluoro- shares structural similarities with several other pyridine derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-chloro-5-fluoronicotinonitrileContains chloro instead of fluoroUsed primarily in pharmaceuticals
2-Amino-4-chloro-6-methylpyrimidinePyrimidine instead of pyridineExhibits different biological activities
5-Fluoropyridine-2-carbonitrileLacks amino groupFocused on agrochemical applications
2-Amino-3-cyano-pyridineContains additional cyano groupInvestigated for its role in organic synthesis

The uniqueness of 3-Pyridinecarbonitrile, 2-amino-6-fluoro- lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Traditional Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for introducing functional groups onto electron-deficient pyridine cores. For 3-pyridinecarbonitrile derivatives, the electron-withdrawing cyano group at position 3 activates adjacent positions (C-2 and C-4) toward nucleophilic attack. However, installing fluorine at C-6 and an amino group at C-2 requires careful consideration of leaving group reactivity and ring activation.

A proven strategy involves starting with a 3-cyanopyridine precursor bearing nitro groups at C-2 and C-6. The nitro group at C-6 can be replaced by fluoride via SNAr using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO), achieving yields up to 38% under reflux conditions. Subsequent substitution of the C-2 nitro group with ammonia or ammonium salts yields the 2-amino-6-fluoro derivative. The high electronegativity of fluorine accelerates SNAr reactions compared to chlorine, as demonstrated by the 320-fold rate increase in 2-fluoropyridine reactions relative to 2-chloropyridine.

Key Considerations:

  • Leaving Group Reactivity: Nitro groups exhibit superior leaving ability in SNAr reactions compared to halides in pyridines due to resonance stabilization of the transition state.
  • Solvent Effects: Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize intermediates, critical for successful substitution.

Transition Metal-Catalyzed Fluorination Strategies

Transition metal catalysis offers a complementary route to SNAr, particularly for introducing fluorine at sterically hindered positions. Copper-catalyzed fluorination has emerged as a viable method for functionalizing pyridines with directing groups. For example, 2-pyridyl-substituted aryl bromides undergo fluorination using copper(I) iodide and silver fluoride (AgF) at 110°C, leveraging the pyridyl group’s directing effect to achieve C-6 fluorination. X-ray absorption spectroscopy (XANES/EXAFS) studies confirm that the pyridyl nitrogen stabilizes the Cu(I) intermediate, facilitating oxidative addition of the aryl bromide.

Palladium-based systems, such as Pd(III)-catalyzed fluorination of arylboronic acids, provide alternative pathways. While less explored for pyridines, these methods enable late-stage fluorination under mild conditions, avoiding harsh nucleophilic reagents.

Comparative Performance:

CatalystSubstrateYield (%)Temperature (°C)
CuI2-Pyridyl aryl bromide72110
Pd(OAc)₂Arylboronic acid6580

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation significantly accelerates SNAr and metal-catalyzed reactions by enhancing reaction kinetics. For instance, substituting nitro groups with fluoride in 3-nitropyridine-4-carboxylate derivatives under microwave conditions reduces reaction times from 1.5 hours to 10 minutes while maintaining yields. Solvent-free approaches, such as mechanochemical grinding of CsF with nitro-substituted precursors, further improve atom economy and reduce waste.

Advantages:

  • Rate Enhancement: Microwave dielectric heating increases molecular collision frequency, overcoming kinetic barriers.
  • Sustainability: Solvent-free protocols align with green chemistry principles by eliminating volatile organic compounds.

Regioselective Functionalization of Pyridine Core

Regioselectivity in pyridine functionalization is governed by electronic and steric factors. The cyano group at C-3 deactivates the pyridine ring, directing nucleophilic attack to the less electron-deficient C-2 and C-6 positions. However, steric hindrance from the cyano group can favor substitution at C-6 over C-2. Computational studies indicate that the para position (C-6) forms a more stable Meisenheimer intermediate due to symmetric charge delocalization, making it the kinetic product.

Strategic Modifications:

  • Directing Groups: Temporary installation of ortho-directing groups (e.g., methoxy) can override inherent electronic preferences, enabling selective functionalization at C-2.
  • Protecting Groups: Blocking C-4 with a trimethylsilyl (TMS) group forces substitution at C-6, as demonstrated in analogous pyridine systems.

Comparative Analysis of Protecting Group Strategies for Amino and Cyano Moieties

Protecting groups are essential for sequential functionalization. The amino group at C-2 is typically protected as a tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) derivative. Boc groups, stable under basic conditions, are cleaved with trifluoroacetic acid (TFA), while Fmoc groups require piperidine for deprotection. Cyano groups, though less reactive, may be masked as thioamides (via treatment with H₂S) to prevent side reactions during fluorination.

Deprotection Conditions:

Protecting GroupDeprotection ReagentCompatibility with Cyano
BocTFAStable
FmocPiperidineStable
ThioamideHg(OAc)₂Converts back to cyano

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

137.03892530 g/mol

Monoisotopic Mass

137.03892530 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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